N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
Description
N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a nitropyrimidine derivative characterized by a triamine backbone substituted with a benzyl group at the N2 position, a 2-fluorophenyl group at N4, and a nitro group at the 5-position. Nitropyrimidines are known for their diverse pharmacological and agrochemical applications, often serving as kinase inhibitors, antimicrobial agents, or herbicides depending on their substituents .
Properties
Molecular Formula |
C17H15FN6O2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-N-benzyl-4-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15FN6O2/c18-12-8-4-5-9-13(12)21-16-14(24(25)26)15(19)22-17(23-16)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H4,19,20,21,22,23) |
InChI Key |
QMODTPWYVUXJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and fluorophenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro oxides or other oxidized derivatives.
Reduction: Formation of N2-Benzyl-N4-(2-fluorophenyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituents used.
Scientific Research Applications
N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Nitropyrimidine Derivatives
Biological Activity
N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological effects, and relevant research findings.
The synthesis of this compound involves multiple steps that typically include the nitration of pyrimidine derivatives followed by benzylation and fluorination processes. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit promising antitumor properties. For instance:
- Case Study 1 : A study evaluated the antitumor efficacy of various pyrimidine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structural features to N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine showed significant cytotoxicity in vitro, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .
- Mechanism of Action : The mechanism involves intercalation with DNA and inhibition of topoisomerases, leading to apoptosis in cancer cells. The presence of nitro and fluorine groups enhances the compound's ability to interact with cellular targets.
Antimicrobial Activity
Antimicrobial properties have also been observed in related pyrimidine compounds. For example:
- Case Study 2 : A series of 2-(benzylthio)pyrimidines were synthesized and tested against various bacterial strains. The results indicated significant antibacterial activity, suggesting that modifications similar to those in N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine could enhance antimicrobial potency .
Research Findings Summary
| Study | Focus | Findings | IC50 Values |
|---|---|---|---|
| Case Study 1 | Antitumor Activity | Significant cytotoxicity in lung cancer cell lines | A549: 6.26 μM; HCC827: 20.46 μM |
| Case Study 2 | Antimicrobial Activity | Significant antibacterial activity against tested strains | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
